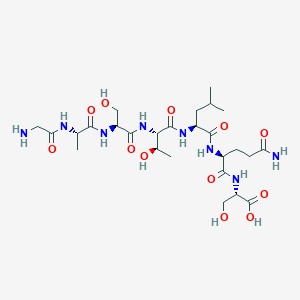
7-Hydroperoxy-3,7-dimethylocta-1,5-dien-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroperoxy-3,7-dimethylocta-1,5-dien-3-ol is an organic compound with the molecular formula C₁₀H₁₈O₃ It is a hydroperoxide derivative of a terpenoid, characterized by the presence of a hydroperoxy group (-OOH) attached to a carbon chain with multiple double bonds and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroperoxy-3,7-dimethylocta-1,5-dien-3-ol typically involves the hydroperoxidation of 3,7-dimethylocta-1,5-dien-3-ol. The reaction is carried out under controlled conditions to ensure the selective formation of the hydroperoxide group. Common reagents used in this process include hydrogen peroxide (H₂O₂) and catalysts such as acids or transition metal complexes to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroperoxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
7-Hydroperoxy-3,7-dimethylocta-1,5-dien-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form more stable oxygen-containing compounds.
Reduction: The hydroperoxy group can be reduced to an alcohol group (-OH) using reducing agents.
Substitution: The hydroperoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
Oxidation: Products may include ketones, aldehydes, or carboxylic acids.
Reduction: The primary product is the corresponding alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
7-Hydroperoxy-3,7-dimethylocta-1,5-dien-3-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Hydroperoxy-3,7-dimethylocta-1,5-dien-3-ol involves its ability to undergo redox reactions, which can influence various biochemical pathways. The hydroperoxy group can generate reactive oxygen species (ROS) that interact with cellular components, leading to oxidative stress or signaling events. The compound’s molecular targets may include enzymes, receptors, and other proteins involved in cellular metabolism and regulation.
Comparison with Similar Compounds
Similar Compounds
3,7-Dimethylocta-1,5-dien-3-ol: A precursor in the synthesis of 7-Hydroperoxy-3,7-dimethylocta-1,5-dien-3-ol.
3,7-Dimethylocta-1,5-dien-7-ol: Another hydroperoxide derivative with similar structural features.
3,7-Dimethylocta-1,5-dien-3,7-diol: A diol compound with two hydroxyl groups.
Uniqueness
This compound is unique due to its specific hydroperoxy group placement, which imparts distinct chemical reactivity and potential biological activity. Its ability to participate in diverse chemical reactions and its applications in various fields highlight its significance compared to similar compounds.
Properties
CAS No. |
510768-18-0 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
7-hydroperoxy-3,7-dimethylocta-1,5-dien-3-ol |
InChI |
InChI=1S/C10H18O3/c1-5-10(4,11)8-6-7-9(2,3)13-12/h5-7,11-12H,1,8H2,2-4H3 |
InChI Key |
KPPNFQDHKXOGMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=CCC(C)(C=C)O)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-4-Phenyl-2-{[(1S)-1-phenylbut-3-en-1-yl]amino}but-3-en-1-ol](/img/structure/B14220894.png)
![N~1~-[(2-Fluorophenyl)methyl]-N~2~-(4-methylpentan-2-yl)ethane-1,2-diamine](/img/structure/B14220895.png)

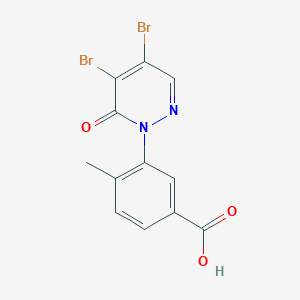
![Trimethyl[4-(trimethylstannyl)non-4-EN-1-YN-1-YL]silane](/img/structure/B14220931.png)
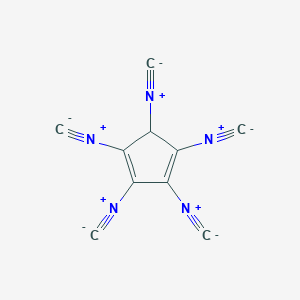
![4-[(E)-Phenyldiazenyl]-2,2'-bipyridine](/img/structure/B14220941.png)
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B14220947.png)
![Carbamic acid, [[methyl(phenylmethyl)amino]sulfonyl]-, methyl ester](/img/structure/B14220948.png)
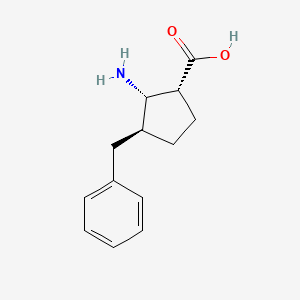
![Carbamic acid, [2-[(4-chlorophenyl)thio]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B14220963.png)
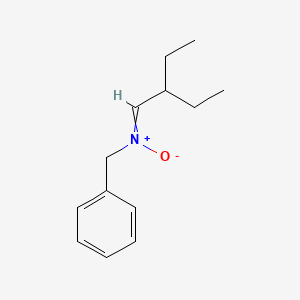
![{[4-(Hexyloxy)phenyl]methyl}(triphenyl)phosphanium chloride](/img/structure/B14220968.png)
